![molecular formula C24H25NOS B457526 N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B457526.png)
N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a phenylsulfanyl group, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-6-(propan-2-yl)phenylamine with phenylacetyl chloride to form an intermediate, which is then reacted with phenylsulfanyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-6-(propan-2-yl)phenyl]-2-(piperazin-1-yl)acetamide
- N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
Uniqueness
N-[2-methyl-6-(propan-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H25NOS |
|---|---|
Molecular Weight |
375.5g/mol |
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C24H25NOS/c1-17(2)21-16-10-11-18(3)22(21)25-24(26)23(19-12-6-4-7-13-19)27-20-14-8-5-9-15-20/h4-17,23H,1-3H3,(H,25,26) |
InChI Key |
NOYGQZDIPVWKRB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


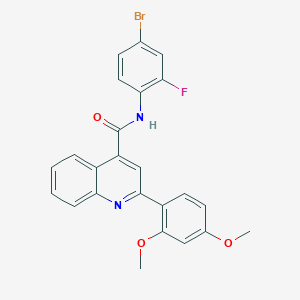
![2-ethyl-N-{3-[(2-ethylhexanoyl)amino]phenyl}hexanamide](/img/structure/B457447.png)
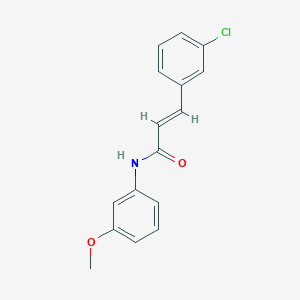
![Isopropyl 4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B457449.png)
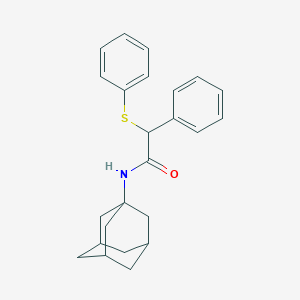
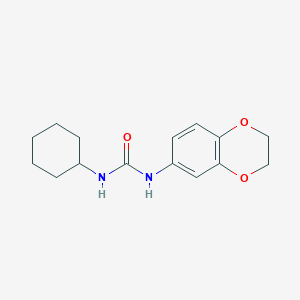
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B457453.png)
![3-(4-bromophenyl)-N-[1-(4-ethylphenyl)ethyl]acrylamide](/img/structure/B457457.png)
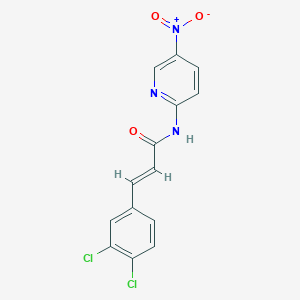
![1,5-dimethyl-N-{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B457460.png)
![2-AMINO-4-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B457461.png)
![2-Amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B457463.png)
![2-amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B457464.png)
![1,4-Bis[(3-chloro-1-benzothien-2-yl)carbonyl]-1,4-diazepane](/img/structure/B457465.png)
